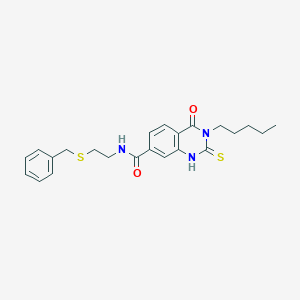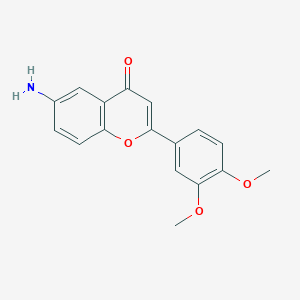![molecular formula C23H21F4N3O2 B11457584 N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide](/img/structure/B11457584.png)
N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable diketone with an amine in the presence of an acid catalyst.
Introduction of the trifluoromethyl group: This step often involves the use of a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Cyclohexyl and phenyl group attachment: These groups can be introduced through nucleophilic substitution reactions.
Formation of the benzamide moiety: This is typically achieved through the reaction of the intermediate with 2-fluorobenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halides or sulfonates can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its properties could be useful in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound could be used as a tool to study biological processes, particularly those involving its molecular targets.
Mechanism of Action
The mechanism by which N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide can be compared to other compounds with similar structures, such as:
N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-benzamide: This compound lacks the fluorine atom, which could affect its reactivity and interactions with molecular targets.
N-[1-cyclohexyl-5-oxo-2-phenyl-4-(methyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide: The absence of the trifluoromethyl group could lead to different chemical properties and biological activities.
The unique combination of functional groups in this compound makes it distinct from these similar compounds, potentially offering unique advantages in its applications.
Properties
Molecular Formula |
C23H21F4N3O2 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C23H21F4N3O2/c24-18-14-8-7-13-17(18)20(31)29-22(23(25,26)27)21(32)30(16-11-5-2-6-12-16)19(28-22)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,29,31) |
InChI Key |
VKQMTCVVYBEPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NC(C2=O)(C(F)(F)F)NC(=O)C3=CC=CC=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11457503.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11457510.png)
![7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11457525.png)
![2-hydroxy-1-phenyl-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11457537.png)
![methyl 1-butyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11457539.png)
![ethyl 6-(2-ethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11457545.png)
![Ethyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11457550.png)

![4-tert-butyl-N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11457563.png)


![(3E)-4-[(1,7-dimethyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one](/img/structure/B11457579.png)
![Nalpha-acetyl-N-[5-(diethylcarbamoyl)-2,3-dimethoxyphenyl]tryptophanamide](/img/structure/B11457591.png)
![N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B11457599.png)
